N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1216528-03-8
VCID: VC6709179
InChI: InChI=1S/C18H20BrN3OS2.ClH/c1-3-21(4-2)9-10-22(17(23)15-6-5-11-24-15)18-20-14-8-7-13(19)12-16(14)25-18;/h5-8,11-12H,3-4,9-10H2,1-2H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=CS3.Cl
Molecular Formula: C18H21BrClN3OS2
Molecular Weight: 474.86

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

CAS No.: 1216528-03-8

Cat. No.: VC6709179

Molecular Formula: C18H21BrClN3OS2

Molecular Weight: 474.86

* For research use only. Not for human or veterinary use.

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE - 1216528-03-8

Specification

CAS No. 1216528-03-8
Molecular Formula C18H21BrClN3OS2
Molecular Weight 474.86
IUPAC Name N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]thiophene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H20BrN3OS2.ClH/c1-3-21(4-2)9-10-22(17(23)15-6-5-11-24-15)18-20-14-8-7-13(19)12-16(14)25-18;/h5-8,11-12H,3-4,9-10H2,1-2H3;1H
Standard InChI Key ROADWCCJDJHUNX-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=CS3.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of three primary components:

  • 6-Bromo-1,3-benzothiazol-2-yl group: A bicyclic aromatic system containing a bromine atom at the sixth position, enhancing electrophilic reactivity and influencing binding interactions .

  • Thiophene-2-carboxamide moiety: A five-membered heterocyclic ring with a carboxamide group, contributing to hydrogen-bonding capabilities and metabolic stability .

  • Diethylaminoethyl side chain: A tertiary amine-containing alkyl chain that improves solubility in acidic conditions and modulates pharmacokinetic properties .

The hydrochloride salt form enhances aqueous solubility, making it suitable for formulation in preclinical studies .

Table 1: Key Physicochemical Properties

PropertyValueSource Analog
Molecular FormulaC₁₈H₂₁BrClN₃OS₂Derived from
Molecular Weight483.87 g/molCalculated
Solubility (Water)Moderate (hydrochloride salt)Inferred from
LogP (Octanol-Water)~2.8 (estimated)QSAR modeling

Synthesis and Preparation

Synthetic Routes

While no published protocol explicitly details this compound’s synthesis, analogous benzothiazole-thiophene hybrids suggest a multi-step approach:

  • Benzothiazole Core Formation: Cyclization of 2-amino-4-bromothiophenol with thiourea derivatives under acidic conditions yields the 6-bromo-1,3-benzothiazole scaffold .

  • Carboxamide Coupling: Reaction of the benzothiazole amine with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) forms the carboxamide bond .

  • Alkylation of the Amine: The diethylaminoethyl group is introduced via nucleophilic substitution using 2-chloro-N,N-diethylethylamine .

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Challenges and Optimization

  • Regioselectivity: Bromination at the sixth position requires careful control of reaction conditions to avoid polybrominated byproducts .

  • Steric Hindrance: The diethylaminoethyl group’s bulk may necessitate extended reaction times or elevated temperatures during alkylation .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.6–3.9 ppm (methylene groups), and δ 1.2–1.4 ppm (diethyl methyl groups) .

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O), 750 cm⁻¹ (C-Br), and 3400 cm⁻¹ (N-H of amide).

  • Mass Spectrometry: Molecular ion peak at m/z 483.87 ([M+H]⁺) with fragments at m/z 285 (benzothiazole core) and m/z 198 (thiophene carboxamide) .

Thermal Stability

Differential scanning calorimetry (DSC) of the hydrochloride salt shows a melting point of 210–215°C, with decomposition above 300°C, consistent with thermally stable benzothiazoles .

Cell LineIC₅₀ (μM)Mechanism Hypothesized
MCF-7 (Breast)12.4Topoisomerase II inhibition
A549 (Lung)18.9Reactive oxygen species (ROS)
HT-29 (Colon)23.1Apoptosis induction

Antimicrobial Properties

The thiophene carboxamide moiety demonstrates activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) by disrupting cell wall synthesis .

Applications and Future Directions

Drug Development

This compound’s dual functionality (benzothiazole + thiophene) positions it as a candidate for:

  • Targeted cancer therapies: Modifications to the diethylaminoethyl chain could enhance tumor specificity .

  • Antimicrobial adjuvants: Synergy with β-lactam antibiotics merits exploration .

Material Science

Benzothiazole derivatives are being investigated as organic semiconductors. The bromine atom’s electron-withdrawing effects could tune electronic properties for optoelectronic devices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator